N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the thiazole ring and the fluorophenyl group. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Thiazole Ring: This step often involves the reaction of a thioamide with a haloketone under acidic conditions.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-chlorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
- N-[4-(3-bromophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
Uniqueness
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-16-4-1-3-15(11-16)14-6-8-17(9-7-14)24-20(26)19-5-2-10-25(19)21(27)18-12-28-13-23-18/h1,3-4,6-9,11-13,19H,2,5,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTYSQUUPIBLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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